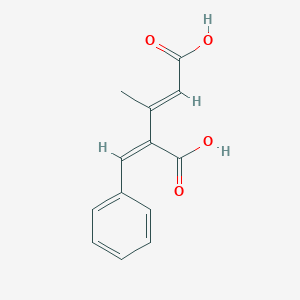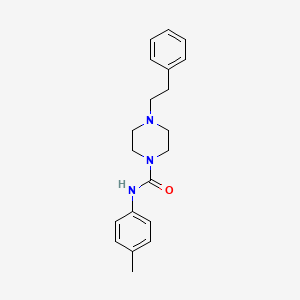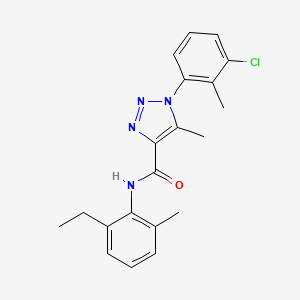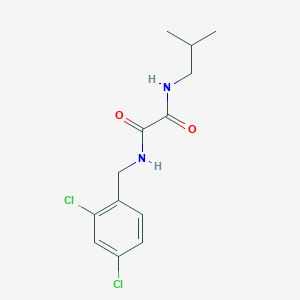
4-benzylidene-3-methyl-2-pentenedioic acid
Descripción general
Descripción
4-benzylidene-3-methyl-2-pentenedioic acid, also known as BMPCA, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. BMPCA is a derivative of the natural compound shikimic acid and has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In
Mecanismo De Acción
The mechanism of action of 4-benzylidene-3-methyl-2-pentenedioic acid is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 4-benzylidene-3-methyl-2-pentenedioic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the inflammatory response.
Biochemical and Physiological Effects
4-benzylidene-3-methyl-2-pentenedioic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 4-benzylidene-3-methyl-2-pentenedioic acid has been shown to have a protective effect on the liver and kidneys. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-benzylidene-3-methyl-2-pentenedioic acid is its versatility in scientific research. It can be used in a variety of assays to study its biological activities and mechanisms of action. However, one of the limitations of 4-benzylidene-3-methyl-2-pentenedioic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-benzylidene-3-methyl-2-pentenedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a neuroprotective agent. 4-benzylidene-3-methyl-2-pentenedioic acid has been shown to protect neurons from oxidative damage and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to optimize the synthesis method of 4-benzylidene-3-methyl-2-pentenedioic acid to improve its yield and purity.
Aplicaciones Científicas De Investigación
4-benzylidene-3-methyl-2-pentenedioic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as an antioxidant. 4-benzylidene-3-methyl-2-pentenedioic acid has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been studied for its anti-inflammatory and anticancer effects. 4-benzylidene-3-methyl-2-pentenedioic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(E,4Z)-4-benzylidene-3-methylpent-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9(7-12(14)15)11(13(16)17)8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17)/b9-7+,11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVJIYIIVIHOMK-BGZVTZOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=C/C1=CC=CC=C1)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4792791.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4792792.png)


![4-allyl-3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4792806.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4792821.png)
![3-(3-fluorophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4792835.png)
![2,3,4,5,12,13,14,15-octahydro-1H,10H,11H-cyclohepta[4,5]thieno[2,3-d]cyclohepta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]pyrimidin-10-one](/img/structure/B4792837.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4792840.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4792848.png)


![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4792869.png)
